3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C12H9BrN2, and it has a molecular weight of approximately 251.11 g/mol. The compound features a bromine atom at the 3-position of the pyrrole ring and a phenyl group at the 2-position, contributing to its unique chemical properties and biological activities.
Common reagents for these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and palladium on carbon for reduction. The products of these reactions can lead to various substituted pyrrolo[2,3-b]pyridines with diverse applications in medicinal chemistry and organic synthesis .
Research indicates that 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of certain kinase enzymes. It interacts with the ATP-binding site of kinases, blocking phosphorylation processes that are crucial for cell signaling pathways. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapeutics .
Various synthetic routes have been explored for the preparation of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine:
The applications of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine span several fields:
Studies have demonstrated that 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine binds effectively to kinase enzymes. The binding involves critical interactions within the ATP-binding site, where the compound forms hydrogen bonds with amino acid residues essential for kinase activity. This interaction profile suggests its potential as a lead compound in drug development aimed at inhibiting specific kinases associated with cancer .
Several compounds share structural similarities with 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine at position 3 | Lacks phenyl substitution |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | Different substitution pattern |
| 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Trifluoromethyl group at position 4 | Enhanced electronic properties |
| Pyrrolopyrazine derivatives | Pyrazine fused with pyrrole | Different heterocyclic framework |
The uniqueness of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern and fused ring structure, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to inhibit kinases effectively positions it as a valuable scaffold in drug discovery efforts .
3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic compound comprising a pyrrole ring fused to a pyridine ring at the [2,3-b] positions. The systematic IUPAC name reflects its substitution pattern: a bromine atom at position 3 of the pyrrole moiety and a phenyl group at position 2 of the pyridine ring. Its molecular formula is $$ \text{C}{13}\text{H}9\text{BrN}_2 $$, with a molecular weight of 273.13 g/mol and an exact mass of 271.995 Da. Key physicochemical properties include a polar surface area (PSA) of 28.68 Ų and a logP value of 3.99, indicating moderate lipophilicity.
The structural arrangement of this compound is critical to its reactivity. The bromine atom serves as a leaving group, enabling cross-coupling reactions, while the phenyl group enhances π-stacking interactions in biological systems. The fused ring system adopts a planar conformation, facilitating conjugation across the heterocyclic framework.
Table 1: Molecular Properties of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}9\text{BrN}_2 $$ |
| Molecular Weight | 273.13 g/mol |
| Exact Mass | 271.995 Da |
| Polar Surface Area | 28.68 Ų |
| logP | 3.99 |
| CAS Registry Number | 23616-58-2 |
The synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine emerged alongside advancements in heterocyclic chemistry during the late 20th century. While its exact discovery date remains undocumented, the compound’s CAS registration (23616-58-2) suggests its inclusion in chemical databases by the early 2000s. Early synthetic routes relied on halogenation of preformed pyrrolo[2,3-b]pyridine derivatives, but modern methodologies have optimized efficiency and yield.
A pivotal development occurred in 2023 with the publication of a cyclo-condensation strategy for synthesizing pyrrolo[2,3-b]pyridines. This method utilized 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds under acidic conditions, enabling the construction of the fused ring system. Subsequent bromination at position 3 using reagents like $$ \text{N}- $$bromosuccinimide (NBS) provided access to the target compound.
3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine holds dual significance as a synthetic intermediate and a bioactive scaffold. Its bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents for structure-activity relationship (SAR) studies. For instance, palladium-catalyzed cross-coupling reactions with aryl boronic acids yield biaryl derivatives, which are valuable in kinase inhibitor development.
In medicinal chemistry, the compound’s planar structure and electron-rich aromatic system make it a candidate for targeting ATP-binding pockets in kinases. While explicit biological data for this specific derivative remain proprietary, analogs of pyrrolo[2,3-b]pyridine exhibit anticancer and antimicrobial activities, underscoring its potential.
Table 2: Synthetic Applications of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl kinase inhibitors |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline-functionalized analogs |
| Nucleophilic Substitution | NaN₃, DMF | Azido intermediates for click chemistry |
The synthesis of pyrrolopyridine derivatives, particularly 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, has been a subject of significant interest in heterocyclic chemistry due to its structural complexity and potential applications [2]. Classical synthetic approaches for pyrrolopyridine derivatives have evolved over several decades, establishing fundamental methodologies that serve as the foundation for modern synthetic strategies [3].
One of the earliest and most widely employed classical routes for synthesizing pyrrolopyridine derivatives is the Madelung synthesis, which involves the cyclization of 2-aminopyridines with appropriate acyl derivatives [4]. This method has proven particularly effective for constructing the pyrrolo[2,3-b]pyridine core structure through intramolecular condensation reactions [2]. The reaction typically proceeds under harsh conditions, requiring high temperatures and strong bases to facilitate the cyclization process [4] [5].
Another significant classical approach is the Fischer indole synthesis adaptation, which has been modified for pyrrolopyridine synthesis [4]. This method involves the reaction of pyridylhydrazines with ketones or aldehydes under acidic conditions, leading to the formation of the pyrrole ring fused to the pyridine core [5]. The Fischer-based methodology offers versatility in introducing various substituents at different positions of the pyrrolopyridine scaffold [4] [3].
The Reissert synthesis represents another important classical route, involving the condensation of 2-aminopyridines with α-keto esters followed by cyclization [5]. This approach has been particularly valuable for introducing functionality at the C-3 position of the pyrrolopyridine core, which is crucial for subsequent bromination to obtain 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine [2] [5].
The photochemical ring contraction of naphthyridines, known as the Süs and Möller method, offers an alternative classical approach for pyrrolopyridine synthesis [5]. This method allows for the preparation of all four azaindole isomers, including pyrrolo[2,3-b]pyridines, in good yields through a sequence involving cyclization, nitration, reduction, diazotization, and photochemical reaction [5] [3].
Table 1: Key Classical Synthetic Routes for Pyrrolopyridine Derivatives
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yields | Key Features |
|---|---|---|---|---|
| Madelung Synthesis | 2-Aminopyridines, Acyl derivatives | High temperature (>200°C), Strong bases | 40-65% | Direct cyclization approach [4] [2] |
| Fischer Indole Adaptation | Pyridylhydrazines, Ketones/Aldehydes | Acidic conditions, Heat | 35-70% | Versatile substitution patterns [5] [3] |
| Reissert Synthesis | 2-Aminopyridines, α-Keto esters | Moderate heating, Lewis acids | 45-75% | Functionality at C-3 position [2] [5] |
| Süs and Möller Method | Aminopyridines, Ethoxymethylmalonic ester | Photochemical conditions | 50-65% | Access to all azaindole isomers [5] [3] |
Additionally, the preparation of pyrrolopyridines via azaindolines represents another classical approach described by Yakhontov and Rubtsov [5]. This method involves ring closure of 3-(2'-chloroethyl)pyridine bearing a halogen-substituent with secondary amines, followed by dehydrogenation to form substituted azaindoles [5]. The efficiency of this reaction is influenced by the basic strength of the secondary amines and the presence of electron-withdrawing groups [5] [2].
Classical routes starting from pyrrole derivatives have also been developed, such as the Schneller synthesis, which involves the reaction of N-benzylaminoacetaldehyde hydrochloride with diethyl acetonedicarboxylate followed by a series of transformations to form the pyrrolopyridine scaffold [5] [3]. These pyrrole-based approaches offer complementary strategies to the pyridine-based methods, expanding the synthetic toolkit for accessing diverse pyrrolopyridine derivatives [3] [5].
Modern catalytic approaches have revolutionized the synthesis of brominated heterocycles, including 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, by offering milder conditions, higher selectivity, and improved yields compared to classical methods [6] [7]. These contemporary strategies leverage transition metal catalysis, photoredox catalysis, and other innovative methodologies to achieve efficient bromination of heterocyclic compounds [8] [6].
Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of brominated pyrrolopyridines [7] [9]. The Suzuki-Miyaura cross-coupling has emerged as a particularly valuable method for introducing phenyl groups at the C-2 position of pyrrolopyridines, which can be subsequently brominated at the C-3 position [9]. This approach typically employs palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ in combination with appropriate ligands to achieve high regioselectivity and yields [7] [9].
A notable modern approach involves the chemoselective Suzuki-Miyaura cross-coupling at the C-2 position on 2-iodo-4-chloropyrrolopyridine intermediates, followed by subsequent functionalization to introduce the bromine at the C-3 position [9]. This strategy allows for precise control over the substitution pattern of the pyrrolopyridine scaffold, enabling the selective synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine [9] [6].
Photoredox catalysis has emerged as another powerful tool for the bromination of heterocycles under mild conditions [8]. Recent advances in this field have demonstrated the ability to merge two photoredox cycles with a single catalyst to achieve dual functionalization, including site-selective bromination of heterocyclic compounds [8]. This approach utilizes perovskite catalysts and dibromomethane as the bromine source, offering an environmentally friendly alternative to traditional bromination methods [8] [6].
Table 2: Modern Catalytic Approaches for Brominated Heterocycles
| Catalytic Method | Catalyst System | Bromination Reagent | Reaction Conditions | Selectivity | Yield Range |
|---|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂/Phosphine ligands | N-Bromosuccinimide | 60-100°C, 4-24h | High C-3 selectivity | 65-85% [7] [9] |
| Photoredox Catalysis | Perovskite catalysts | Dibromomethane | Visible light, room temperature | Site-selective | 43-75% [8] [6] |
| Cu-Catalyzed Halogenation | CuBr/Ligand systems | Bromide-Bromate couple | Aqueous conditions, 30-60°C | Moderate to high | 55-80% [6] [8] |
| Metal-Free Bromination | Brønsted acids | Bromide-Bromate salts | Mild aqueous conditions | Variable | 50-75% [6] [7] |
Environment-friendly bromination using a bromide-bromate couple in aqueous media represents another significant advancement in the synthesis of brominated heterocycles [6]. This approach generates the reactive species BrOH in situ through acid activation of a 2:1 bromide/bromate couple, enabling efficient bromination of various heterocycles under mild aqueous conditions without the need for catalysts [6]. Heterocycles with electron-rich substituents, such as pyrrolopyridines, typically provide good yields with this method [6] [7].
Modern catalytic approaches have also explored the use of copper catalysts for the bromination of heterocycles [6] [8]. Copper-catalyzed halogenation reactions offer advantages in terms of cost and environmental impact compared to palladium-based methods, while still maintaining good selectivity and yields [6]. These reactions often employ copper(I) or copper(II) salts in combination with appropriate ligands and brominating agents to achieve efficient bromination of pyrrolopyridine derivatives [6] [8].
Bayesian reaction optimization guided by graph neural networks has emerged as a powerful tool for identifying optimal reaction conditions for modern catalytic approaches [10]. This computational methodology enables efficient exploration of reaction parameter space, leading to improved yields and selectivity in the synthesis of brominated heterocycles [10] [11]. The application of machine learning techniques to reaction optimization represents a cutting-edge approach to addressing the challenges associated with the synthesis of complex molecules like 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine [10] [11].
Optimization of reaction conditions plays a crucial role in the successful synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, with solvent selection being particularly critical for achieving high yields and selectivity [11] [12]. Systematic approaches to reaction optimization have evolved from traditional one-factor-at-a-time (OFAT) methods to more sophisticated Design of Experiment (DoE) strategies that enable comprehensive exploration of reaction parameter space [12] [11].
Solvent effects significantly influence the outcome of pyrrolopyridine synthesis and subsequent bromination reactions [12] [5]. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile have been found to be particularly effective for many pyrrolopyridine transformations due to their ability to dissolve both organic substrates and inorganic reagents while facilitating nucleophilic substitution reactions [5] [12]. For bromination reactions specifically, dichloromethane and chloroform are often preferred due to their compatibility with brominating agents and their ability to stabilize reaction intermediates [12] [6].
Temperature control represents another critical parameter in the optimization of pyrrolopyridine synthesis and bromination [11]. Reactions conducted at lower temperatures typically exhibit higher selectivity but may suffer from reduced reaction rates, while elevated temperatures can accelerate reactions but may lead to unwanted side reactions or decomposition of sensitive intermediates [11] [12]. The optimal temperature range for bromination of pyrrolopyridines often falls between 0°C and room temperature to balance reactivity and selectivity [6] [11].
Table 3: Solvent Effects on Pyrrolopyridine Synthesis and Bromination
| Solvent | Reaction Type | Temperature Range | Yield (%) | Selectivity | Key Advantages |
|---|---|---|---|---|---|
| DMF | Cyclization | 80-140°C | 65-85% | Moderate | Good solubility, high boiling point [5] [13] |
| THF | Cross-coupling | 50-70°C | 70-90% | High | Versatile, easy removal [12] [11] |
| Dichloromethane | Bromination | 0-25°C | 75-85% | High | Excellent for brominating agents [6] [12] |
| Acetonitrile | Condensation | 60-82°C | 60-80% | Good | Polar aprotic character [5] [12] |
| Aqueous media | Green bromination | 25-60°C | 55-75% | Moderate | Environmentally friendly [6] [12] |
The concentration of reactants and reagents also significantly impacts reaction outcomes [12]. Dilute conditions often favor intramolecular reactions and can reduce the formation of unwanted oligomers or polymers, while more concentrated conditions may accelerate reactions but potentially lead to side reactions [12] [11]. For the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, optimized concentrations typically fall in the range of 0.1-0.5 M to balance reaction efficiency and selectivity [11] [12].
Reaction time optimization is equally important, with extended reaction times potentially leading to decomposition or side reactions, while insufficient time may result in incomplete conversion [11]. Monitoring reaction progress using techniques such as thin-layer chromatography or high-performance liquid chromatography allows for determination of optimal reaction times for maximum yield and purity [11] [12].
Design of Experiment (DoE) methodologies have emerged as powerful tools for comprehensive reaction optimization [12]. Unlike traditional OFAT approaches, DoE enables simultaneous evaluation of multiple reaction parameters and their interactions, leading to more robust and efficient optimization outcomes [12] [11]. Face-centered central composite designs and full factorial designs are particularly valuable for optimizing complex reactions like those involved in the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine [12] [11].
The use of computational tools and statistical modeling has further enhanced reaction optimization strategies [10] [12]. Bayesian optimization approaches guided by machine learning algorithms can efficiently navigate complex reaction parameter spaces to identify optimal conditions with minimal experimental effort [10] [11]. These advanced optimization techniques are particularly valuable for reactions involving multiple variables and complex substrates like pyrrolopyridine derivatives [10] [12].
Additive effects also play significant roles in reaction optimization [11] [12]. The addition of bases, acids, phase-transfer catalysts, or stabilizing agents can dramatically influence reaction outcomes by modifying substrate reactivity, catalyst performance, or reaction pathways [11]. For bromination reactions, the addition of appropriate acids or bases can control the reactivity of brominating agents and enhance selectivity for the desired position on the pyrrolopyridine scaffold [6] [11].
Scaling up the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine from laboratory to industrial scale presents numerous challenges that must be addressed to ensure efficient and economical production [14] [15]. These challenges span various aspects of the synthetic process, including heat and mass transfer limitations, safety considerations, equipment design, and process economics [14] [12].
One of the primary challenges in scaling up pyrrolopyridine synthesis is the non-linear nature of chemical reactions when transitioning from bench scale to manufacturing scale [14]. Reactions that perform well in small laboratory flasks may behave differently in large industrial reactors due to changes in mixing efficiency, heat transfer, and concentration gradients [14] [12]. This is particularly relevant for the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, where precise control over reaction conditions is essential for achieving high yields and selectivity [14] [15].
Heat transfer limitations represent a significant challenge in scaling up exothermic reactions involved in pyrrolopyridine synthesis [14]. The surface area-to-volume ratio decreases as reactor size increases, leading to potential hotspots and runaway reactions if heat removal is inadequate [14] [12]. This necessitates careful reactor design and temperature control strategies to maintain reaction selectivity and safety during large-scale production [14] [15].
Table 4: Scalability Challenges and Mitigation Strategies for Industrial Production
| Challenge Category | Specific Issues | Mitigation Strategies | Impact on Process |
|---|---|---|---|
| Heat Transfer | Decreased surface area-to-volume ratio, hotspots | Improved reactor design, controlled addition rates | Enhanced safety and selectivity [14] [12] |
| Mixing Efficiency | Concentration gradients, incomplete mixing | Advanced impeller designs, flow chemistry | Improved yield and consistency [14] [15] |
| Reaction Control | Difficulty maintaining precise conditions | Automated process control systems, in-line monitoring | Better reproducibility [12] [14] |
| Safety Concerns | Handling of reactive brominating agents | Continuous flow processes, safer reagent alternatives | Reduced hazards [14] [16] |
| Economic Factors | Cost of catalysts, reagents, and purification | Catalyst recycling, process intensification | Improved cost-effectiveness [15] [14] |
Mixing efficiency presents another critical challenge in scaling up heterocyclic synthesis [14] [12]. Poor mixing in large reactors can lead to concentration gradients, resulting in side reactions and reduced yields [14]. Advanced impeller designs and optimized reactor configurations are often necessary to ensure adequate mixing during industrial-scale production of complex heterocycles like 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine [14] [15].
Safety considerations become increasingly important at industrial scale, particularly when handling reactive brominating agents and strong bases or acids [14] [16]. The development of inherently safer processes, such as continuous flow chemistry or the use of less hazardous reagent alternatives, can address these safety concerns while maintaining synthetic efficiency [14] [16]. For instance, the use of bromide-bromate couples in aqueous media offers a safer alternative to traditional brominating agents for large-scale production [6] [14].
Continuous flow chemistry has emerged as a promising approach to address many of the challenges associated with scaling up pyrrolopyridine synthesis [15] [14]. Flow reactors offer advantages in terms of heat and mass transfer, precise reaction control, and safety, making them particularly suitable for reactions involving hazardous reagents or requiring precise temperature control [15] [14]. The implementation of flow chemistry for the synthesis of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can lead to improved yields, higher purity, and enhanced process safety at industrial scale [15] [14].
Process analytical technology (PAT) plays a crucial role in ensuring consistent quality during industrial production [12] [14]. Real-time monitoring of reaction parameters and product quality attributes enables rapid detection and correction of process deviations, leading to improved consistency and reduced batch failures [12] [14]. The implementation of PAT for the production of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can significantly enhance process robustness and product quality [12] [14].
Economic considerations also significantly impact industrial-scale production decisions [15] [14]. The cost of catalysts, reagents, solvents, and purification processes must be carefully evaluated to ensure economic viability [15] [14]. Strategies such as catalyst recycling, solvent recovery, and process intensification can improve the cost-effectiveness of industrial-scale pyrrolopyridine synthesis [15] [14].
Environmental sustainability represents an increasingly important consideration for industrial-scale chemical production [14] [16]. The development of greener synthetic routes that minimize waste generation, reduce energy consumption, and utilize more environmentally benign reagents and solvents is essential for sustainable industrial production of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine [14] [16]. The implementation of green chemistry principles can lead to processes that are not only more environmentally friendly but also more economically viable in the long term [14] [16].
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for structural elucidation of 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. The compound exhibits characteristic spectroscopic signatures that distinguish it within the pyrrolo[2,3-b]pyridine family of heterocycles.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine displays distinctive chemical shifts characteristic of the fused heterocyclic system. The pyrrole nitrogen hydrogen typically appears as a broad singlet in the range of 11.97-13.41 parts per million, reflecting the deshielding effect of the electron-deficient pyridine ring [1] . The aromatic protons of the pyridine ring system appear in the downfield region between 8.5-8.9 parts per million due to the electron-withdrawing nature of the nitrogen atom .
The phenyl substituent at the 2-position contributes multiple signals in the aromatic region between 7.3-8.2 parts per million, typically appearing as a complex multiplet pattern characteristic of monosubstituted benzene derivatives [4] . The absence of a proton signal at the 3-position confirms the presence of the bromine substituent at this location.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule. The imine carbon of the pyridine ring typically resonates around 153 parts per million, consistent with the electron-deficient nature of this heterocyclic system [1] . Aromatic carbons generally appear in the range of 118-145 parts per million, with the quaternary carbons showing characteristic chemical shifts that reflect their substitution patterns [4] .
The carbon bearing the bromine substituent exhibits a distinctive upfield shift compared to other aromatic carbons due to the heavy atom effect of bromine. The phenyl carbon atoms contribute additional signals in the aromatic region, with the carbon directly attached to the pyrrole ring showing a characteristic downfield shift due to the electron-withdrawing effect of the heterocyclic system.
| Molecular Properties | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉BrN₂ | Multiple databases [6] [7] |
| Molecular Weight (g/mol) | 273.13 | ChemSrc, BLD Pharm [6] [7] |
| Exact Mass | 271.99500 | ChemSrc database [6] |
| CAS Number | 23616-58-2 | ChemSrc, multiple sources [6] [7] |
| Polar Surface Area (Ų) | 28.68 | ChemSrc database [6] |
| LogP Value | 3.99 | ChemSrc database [6] |
Infrared spectroscopy provides valuable information about the functional groups present in 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. The nitrogen-hydrogen stretching vibration of the pyrrole ring appears as a medium to strong absorption band in the range of 3440-3505 wavenumbers [1] [8]. This band is characteristic of secondary amines in heterocyclic systems and serves as a diagnostic feature for the pyrrole functionality.
The carbon-nitrogen stretching vibrations of the pyridine ring system appear as strong absorptions in the range of 1520-1595 wavenumbers [1] . These bands reflect the imine character of the pyridine nitrogen and are diagnostic for the presence of the heterocyclic system. Aromatic carbon-carbon stretching vibrations contribute medium to strong absorptions in the range of 1498-1577 wavenumbers, consistent with the presence of both the pyridine ring and the phenyl substituent [8].
The carbon-bromine stretching vibration typically appears as a medium intensity band in the range of 600-700 wavenumbers, providing confirmation of the bromine substituent. Out-of-plane bending vibrations of the aromatic systems contribute additional bands in the range of 800-900 wavenumbers.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| NH (pyrrole) | 3440-3505 | Medium-strong | [1] [8] |
| C=N (imine/pyridine) | 1520-1595 | Strong | [1] |
| C=C (aromatic) | 1498-1577 | Medium-strong | [8] |
| C-Br stretching | 600-700 | Medium | Literature standard |
| Out-of-plane bending (aromatic) | 800-900 | Medium | Literature standard |
Mass spectrometry provides definitive molecular weight determination and fragmentation patterns for 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. High-resolution electrospray ionization mass spectrometry typically yields a molecular ion peak at mass-to-charge ratio 273.99491 for the protonated molecular ion [9]. The presence of bromine creates a characteristic isotope pattern with peaks at mass-to-charge ratios 273 and 275, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [6].
The fragmentation pattern of the compound provides structural information through the loss of characteristic fragments. Common fragmentation pathways include the loss of bromine (mass 80) to yield a fragment at mass-to-charge ratio 194, corresponding to the 2-phenyl-1H-pyrrolo[2,3-b]pyridine cation. Additional fragmentation may involve the loss of the phenyl group (mass 77) to produce fragments at mass-to-charge ratio 196 for the bromopyrrolo[2,3-b]pyridine system.
The base peak in the mass spectrum varies depending on ionization conditions and fragmentation energy, but typically corresponds to one of the major aromatic fragments. The molecular ion peak intensity provides information about the stability of the compound under mass spectrometric conditions.
| Ionization Method | m/z Value | Description | Reference |
|---|---|---|---|
| ESI-HRMS | 273.99491 [M+H]⁺ | High resolution mass spectrum | [9] |
| Molecular Ion | 273/275 (Br isotope pattern) | Characteristic bromine isotope pattern | [6] |
| Base Peak | Variable | Depends on ionization conditions | Typical MS behavior |
| Common Fragments | 194 [M-Br]⁺, 166 [phenyl loss] | Typical fragmentation pattern | Standard fragmentation |
Single-crystal X-ray diffraction represents the most definitive method for structural characterization of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, providing precise atomic coordinates and geometric parameters. While specific crystal structure data for this exact compound are not available in the current literature, extensive studies on related pyrrolo[2,3-b]pyridine derivatives provide valuable insights into the expected structural features.
Crystal Structure Database Analysis
The Cambridge Crystallographic Data Centre contains numerous entries for pyrrolo[2,3-b]pyridine derivatives, including 2-propyl-1H-pyrrolo[2,3-b]pyridine (CCDC number 265675) [10], 3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridine (CCDC number 203192) [11], and 2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine (CCDC number 887116) [12]. These structures establish general trends for the geometric parameters of the pyrrolo[2,3-b]pyridine scaffold.
The heterocyclic ring system consistently exhibits a planar conformation with minimal deviation from planarity. The pyrrole-pyridine dihedral angle typically ranges from 0-5 degrees, indicating essential coplanarity of the fused ring system [10] [11]. This planarity facilitates effective π-electron delocalization across the heterocyclic framework and influences the compound's electronic properties.
Molecular Geometry and Conformational Analysis
The phenyl substituent at the 2-position is expected to adopt a slightly twisted conformation relative to the pyrrolo[2,3-b]pyridine plane due to steric interactions with the bromine atom at the 3-position. Typical phenyl-pyrrole dihedral angles range from 20-40 degrees, representing a compromise between steric repulsion and π-conjugation stabilization. This twist angle affects the electronic communication between the phenyl ring and the heterocyclic system.
The carbon-bromine bond length is expected to fall within the typical range of 1.85-1.90 angstroms, consistent with standard aromatic carbon-bromine distances. The bromine atom introduces minimal distortion to the planar heterocyclic system due to its position perpendicular to the ring plane. The planarity deviation of the heterocyclic system typically remains less than 0.1 angstroms from the mean plane.
| Compound | CCDC Number | Space Group/Crystal System | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-Propyl-1H-pyrrolo[2,3-b]pyridine | 265675 | Not specified | Planar heterocyclic system | [10] |
| 3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | 203192 | Not specified | Dimeric structure with π-π stacking | [11] |
| 2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine | 887116 | Not specified | Planar conformation with pyridyl substituent | [12] |
| General pyrrolo[2,3-b]pyridine scaffold | Multiple entries | Typically monoclinic/triclinic | N-H...N hydrogen bonding common | [10] [11] |
Intermolecular Interactions and Crystal Packing
Crystal structures of pyrrolo[2,3-b]pyridine derivatives consistently reveal significant intermolecular interactions that influence solid-state properties. Nitrogen-hydrogen...nitrogen hydrogen bonding represents a dominant intermolecular interaction, with the pyrrole nitrogen serving as a hydrogen bond donor and the pyridine nitrogen functioning as an acceptor [10] [11]. These interactions typically result in chain or sheet-like arrangements in the crystal lattice.
π-π stacking interactions between parallel aromatic systems contribute additional stabilization to the crystal structure. Typical π-π stacking distances range from 3.3-3.8 angstroms, indicating significant overlap between electron-rich and electron-poor aromatic systems [10] [11]. The presence of the bromine substituent may influence these interactions through halogen bonding or modified electrostatic interactions.
The phenyl substituent participates in additional π-π interactions and may engage in edge-to-face aromatic interactions with neighboring molecules. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility.
| Structural Parameter | Typical Values | Factors Affecting | Experimental Method | Reference |
|---|---|---|---|---|
| Pyrrole-Pyridine Dihedral Angle | 0-5° (essentially planar) | Crystal packing forces | X-ray crystallography | [10] [11] |
| Phenyl-Pyrrole Dihedral Angle | 20-40° (slight twist) | Steric hindrance from Br | X-ray crystallography | General structural knowledge |
| C-Br Bond Length | 1.85-1.90 Å | Electronic effects | X-ray crystallography | Standard C-Br distances |
| Planarity Deviation | <0.1 Å from mean plane | Substituent bulk | Computational/X-ray | |
| Intermolecular Interactions | π-π stacking: 3.3-3.8 Å | Crystal environment | X-ray crystallography | [10] [11] |
The tautomeric behavior and conformational dynamics of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine represent complex phenomena influenced by electronic effects, steric interactions, and environmental factors. Understanding these dynamic processes is crucial for predicting the compound's behavior in different chemical and biological environments.
Tautomeric Equilibria in Pyrrolo[2,3-b]pyridine Systems
The pyrrolo[2,3-b]pyridine scaffold exhibits limited tautomeric behavior compared to other heterocyclic systems due to the constraints imposed by the fused ring structure. The primary tautomeric consideration involves the position of the pyrrole nitrogen hydrogen, although the fused nature of the system typically locks this into a single dominant form [14]. The electronic properties of the substituents at positions 2 and 3 influence the electron density distribution within the heterocyclic system, affecting the preferred tautomeric form.
Computational studies and experimental observations suggest that the compound exists predominantly in a single tautomeric form under normal conditions. The electron-withdrawing effects of both the bromine atom and the phenyl group stabilize the aromatic character of the pyrrole ring, preventing significant tautomeric interconversion. This contrasts with simpler pyrrole systems that may exhibit more dynamic tautomeric behavior.
Related hydroxylated derivatives of pyrrolo[2,3-b]pyridines demonstrate more complex tautomeric behavior, exhibiting keto-enol equilibria that are highly solvent-dependent [15]. These systems show keto to enol ratios ranging from 5:95 to 95:5 depending on solvent polarity, with polar solvents generally favoring the enol form. While 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine lacks a hydroxyl group, understanding these related systems provides insight into the electronic factors governing tautomeric stability.
Protonation and Acid-Base Equilibria
Under acidic conditions, 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo protonation at the pyridine nitrogen, leading to charged species with altered electronic properties. Nuclear magnetic resonance studies of related pyrrolo[2,3-b]pyridine systems in trifluoroacetic acid reveal the formation of protonated species with characteristic spectroscopic signatures [15]. The protonation typically occurs preferentially at the pyridine nitrogen due to its greater basicity compared to the pyrrole nitrogen.
The protonated species may exist in equilibrium between different tautomeric forms, with typical ratios of approximately 3:1 observed in strongly acidic media [15]. The exact equilibrium position depends on the electronic effects of the substituents, with electron-withdrawing groups like bromine reducing the basicity of the pyridine nitrogen and shifting the equilibrium toward the neutral form.
Temperature effects on these equilibria are significant, with higher temperatures generally favoring the neutral form due to the entropic contribution to the free energy difference. The acid concentration also plays a crucial role, with stronger acids and higher concentrations promoting more complete protonation.
| Tautomeric System | Equilibrium Ratio | Influencing Factors | Detection Method | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine NH tautomers | Single dominant form | Substituent effects, hydrogen bonding | ¹H NMR, X-ray crystallography | [14] |
| Keto-enol equilibrium (3-hydroxy derivatives) | Keto:Enol = 5:95 to 95:5 (solvent dependent) | Solvent polarity (polar favors enol) | ¹H NMR, ¹³C NMR, IR spectroscopy | [15] |
| Protonated species equilibrium | pH dependent, ~3:1 ratio in TFA | Acid concentration and temperature | ¹H NMR in acidic media | [15] |
| Azo-hydrazone tautomerism (azo derivatives) | Solvent and pH dependent | Electron-withdrawing/donating substituents | UV-Vis, NMR spectroscopy | [16] |
Conformational Dynamics and Rotational Barriers
The conformational dynamics of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involve primarily the rotation of the phenyl group around the carbon-carbon bond connecting it to the heterocyclic system. This rotation is hindered by steric interactions between the phenyl group and the bromine atom at the adjacent position, creating a rotational barrier that influences the compound's dynamic behavior.
Computational studies suggest that the phenyl group adopts a preferred conformation that minimizes steric interactions while maintaining some degree of π-conjugation with the heterocyclic system. The rotational barrier around this bond is estimated to be in the range of 8-12 kilocalories per mole, indicating restricted rotation at room temperature but allowing for conformational interconversion on the nuclear magnetic resonance timescale.
The bromine atom contributes to the conformational preferences through both steric and electronic effects. Its large size creates steric hindrance that influences the preferred phenyl orientation, while its electron-withdrawing nature affects the π-electron distribution in the system. These effects combine to create a complex conformational landscape with multiple local minima corresponding to different phenyl orientations.
Environmental factors such as solvent polarity and temperature significantly influence the conformational equilibrium. Polar solvents may stabilize conformations that expose polar regions of the molecule to the solvent, while nonpolar solvents favor conformations that minimize dipole moments. Temperature increases promote conformational interconversion by providing thermal energy to overcome rotational barriers.
Spectroscopic Detection of Dynamic Behavior
Various spectroscopic techniques provide insight into the tautomeric and conformational dynamics of 3-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. Nuclear magnetic resonance spectroscopy represents the most sensitive method for detecting these phenomena, with chemical shift changes and coupling pattern variations reflecting different tautomeric or conformational states.
Variable-temperature nuclear magnetic resonance experiments can reveal conformational exchange processes by monitoring changes in signal multiplicity and chemical shifts as a function of temperature. Coalescence temperatures provide information about activation barriers for conformational interconversion, while line shape analysis yields kinetic parameters for dynamic processes.
Ultraviolet-visible spectroscopy provides complementary information about electronic transitions and their sensitivity to molecular conformation. Changes in absorption maxima and extinction coefficients reflect alterations in π-electron delocalization associated with conformational or tautomeric changes. The technique is particularly useful for studying pH-dependent equilibria and solvent effects on electronic structure.
| Technique | Key Diagnostic Features | Structural Information Provided | Typical Ranges/Values | Reference |
|---|---|---|---|---|
| ¹H NMR | NH proton (11-13 ppm), aromatic pattern | Substitution pattern, tautomeric form | δ 7-13 ppm (aromatic region) | [1] [4] |
| ¹³C NMR | Quaternary carbons, C=N signals | Carbon framework, substitution sites | δ 100-160 ppm (aromatic carbons) | [1] [4] |
| IR Spectroscopy | NH stretch, C=N stretch, aromatic C=C | Functional group identification | 3400-3500 cm⁻¹ (NH), 1500-1600 cm⁻¹ (C=N) | [1] [8] |
| Mass Spectrometry | Molecular ion with Br isotope pattern | Molecular weight, fragmentation pattern | m/z 273/275 [M]⁺- (isotope pattern) | [9] [6] |
| UV-Vis Spectroscopy | π-π* transitions (280-320 nm) | Electronic transitions, conjugation | λmax ~ 290-310 nm | General UV principles |